1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol
Description
This compound features a piperazine core substituted with a 4-isopropylbenzyl group at the 1-position and a 4-fluorophenoxy-propanol moiety at the 3-position. The piperazine scaffold is common in bioactive molecules due to its conformational flexibility and ability to interact with diverse biological targets.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-18(2)20-5-3-19(4-6-20)17-25-12-14-26(15-13-25)23(27)11-16-28-22-9-7-21(24)8-10-22/h3-10,18,23,27H,11-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGUDCJQWGVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(CCOC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol typically involves multiple steps, including the formation of the piperazine ring, the introduction of the isopropylbenzyl group, and the attachment of the fluorophenoxypropanol moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the isopropylbenzyl group via alkylation reactions.
Step 3: Attachment of the fluorophenoxypropanol moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can result in therapeutic effects, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)
- Structural Differences : Replaces the 4-isopropylbenzyl group with a 4,7-dimethoxybenzo[b]thiophen-2-yl group and retains the 4-fluorophenylpiperazine moiety.
- Key Data: Melting Point: 55–56°C IR: O-H stretch at 3419 cm⁻¹, aromatic C=C at 1485–1510 cm⁻¹. NMR: δ 1.50–1.72 (OH), 5.27 (1′-H), aromatic protons at 6.63–7.30 ppm. Pharmacology: Not explicitly stated, but benzo[b]thiophene derivatives are often explored for serotonin receptor modulation .
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one
- Structural Differences: Features a benzylpiperazine group and a 4-chlorophenyl-phenylpropanone chain instead of the propanol-fluorophenoxy group.
- Key Data :
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol
- Structural Differences: Incorporates a phenylpiperazine-propoxy linker and a propanol group.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol
- Structural Differences: Substitutes the 4-isopropylbenzyl group with a 2-methoxyphenylpiperazine and replaces 4-fluorophenoxy with naphthalen-1-yloxy.
- Key Data: Synonym: BM-15275, KT-611 Applications: Marketed as Avishot or Flivas for α-adrenergic receptor antagonism, highlighting the importance of methoxy and naphthyl groups in cardiovascular drugs .
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
- Structural Differences : Introduces a sulfanyl (S-) linker and 2-chlorophenyl group.
- Key Data: CAS No.: 338422-02-9 Applications: Sulfanyl groups enhance metabolic stability; fluorophenylpiperazine is common in antidepressants (e.g., trazodone analogs) .
Structural and Functional Trends
Biological Activity
The compound 1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{20}H_{26}F_{N}_{2}O, and it features a piperazine ring substituted with isopropyl and fluorophenoxy groups. The structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.
- Serotonin Receptor Interaction : Preliminary studies suggest that the compound may interact with serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This interaction could mediate anxiolytic and antidepressant effects.
- Dopamine Modulation : The piperazine moiety is known for its role in influencing dopaminergic pathways, which may be relevant for treating conditions such as schizophrenia or Parkinson's disease.
- Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatology for hyperpigmentation disorders .
In Vitro Studies
In vitro assays have demonstrated that derivatives of similar structures exhibit significant biological activity. For instance, a related compound showed an IC50 value of 0.18\,\mu M against Agaricus bisporus tyrosinase, indicating strong inhibition compared to standard kojic acid (IC50 = 17.76\,\mu M) . This suggests that our compound may possess similar inhibitory properties.
Antidepressant Effects
A study investigated the effects of similar piperazine derivatives on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting the hypothesis that these compounds may act as effective antidepressants.
Anxiolytic Properties
Another case study focused on the anxiolytic effects of related compounds in stress-induced models. The findings suggested that these compounds could reduce anxiety symptoms significantly compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
